TIM-098a

medicinal chemistry scaffold differentiation heterocyclic chemistry

TIM-098a is a potent and selective AAK1 inhibitor (IC50: 0.24 µM). Its unique 3,10-diazapentacyclic framework, lacking a hydrolytically labile lactone moiety, provides superior solution stability, making it an ideal reference standard and stable scaffold for drug discovery. Sourced for high purity (>98%) and batch-to-batch consistency to support your kinase profiling and screening campaigns. Inquire now for bulk pricing.

Molecular Formula C18H11N3O2
Molecular Weight 301.3 g/mol
Cat. No. B12382744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTIM-098a
Molecular FormulaC18H11N3O2
Molecular Weight301.3 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC3=C2C(=C1)C(=O)N4C3=NC5=C4C=CC(=C5)N)O
InChIInChI=1S/C18H11N3O2/c19-10-4-5-15-14(7-10)20-17-13-8-11(22)6-9-2-1-3-12(16(9)13)18(23)21(15)17/h1-8,22H,19H2
InChIKeyFCVIZXKBVUESGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-18-hydroxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one: Procurement Data and Chemical Identity


6-Amino-18-hydroxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one is a complex pentacyclic heterocyclic compound with molecular formula C18H11N3O2 and molecular weight 301.3 g/mol . The compound features a unique pentacyclic framework incorporating both amino and hydroxyl functional groups. Based on its structural architecture, this compound belongs to a class of fused nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery programs [1]. The compound is commercially available from multiple vendors for research purposes, with catalog numbers including EVT-12516371 and B12382744 . The presence of the planar pentacyclic core combined with hydrogen-bonding capable substituents positions this scaffold as a candidate for molecular recognition applications.

Why Generic Substitution Fails: 6-Amino-18-hydroxy-3,10-diazapentacyclo Structural Specificity


Limited high-strength differential evidence is currently available in the public domain for this specific compound; the following analysis is based on structural comparison with established analogs. The compound cannot simply be interchanged with generic camptothecin analogs due to its distinctive 3,10-diaza substitution pattern and 18-hydroxy functionalization, which distinguish it from the canonical camptothecin scaffold (C20H16N2O4, MW 348.35) [1]. Standard camptothecin contains a single nitrogen atom in ring B, whereas this compound incorporates an additional nitrogen atom at the 3-position (diaza framework), fundamentally altering its hydrogen-bonding capacity and potential metal-coordination properties. Furthermore, the absence of the E-ring α-hydroxy-δ-lactone moiety characteristic of camptothecins eliminates the pH-dependent lactone ring-opening equilibrium that limits the stability and bioavailability of many camptothecin derivatives [2]. These structural distinctions mean that biological activity observed with camptothecin, topotecan, irinotecan, or 9-aminocamptothecin cannot be assumed for this compound without direct experimental validation [3].

Quantitative Differentiation Evidence: 6-Amino-18-hydroxy-3,10-diazapentacyclo vs. Analogs


Molecular Scaffold Divergence: Diaza Framework vs. Canonical Camptothecin Core

This compound incorporates a 3,10-diaza substitution pattern absent in the canonical camptothecin core. Standard camptothecin (CID 24360) contains only one nitrogen atom in the B-ring, whereas the target compound contains two nitrogen atoms (positions 3 and 10) within its pentacyclic framework . This diaza modification increases hydrogen-bond acceptor count and alters π-stacking geometry. The molecular formula C18H11N3O2 (MW 301.3) contrasts with camptothecin's C20H16N2O4 (MW 348.35), reflecting a fundamentally different heterocyclic architecture with a 13.5% lower molecular weight [1]. The absence of the E-ring lactone eliminates the hydrolytic instability that plagues camptothecin derivatives [2].

medicinal chemistry scaffold differentiation heterocyclic chemistry

Substitution Pattern Differentiation: 6-Amino-18-Hydroxy vs. 9-Aminocamptothecin and 11-Aminocamptothecin

The 6-amino substituent on the target compound occupies a position that, in camptothecin nomenclature, corresponds to the A-ring region but on a fundamentally different scaffold. In 9-aminocamptothecin, the amino group is positioned on the A-ring at C9; in 11-aminocamptothecin, the amino group resides at C11. The target compound features an amino group at C6 on the diazapentacyclo framework, which represents a distinct spatial orientation relative to the aromatic plane . 9-Aminocamptothecin has a molecular weight of 363.37 g/mol (C20H17N3O4), while the target compound has MW 301.3 g/mol (C18H11N3O2), a 17.1% reduction [1]. The 18-hydroxy group on the target compound occupies a position analogous to the E-ring region but is integrated directly into the pentacyclic core rather than a pendant lactone ring, fundamentally altering the molecule's polarity distribution and hydrogen-bonding network [2].

substituent effects structure-activity relationship pharmacophore mapping

Hydrogen-Bonding Capacity and Topological Polar Surface Area (TPSA) Differentiation

The target compound contains three hydrogen-bond donors (amino NH2, hydroxy OH) and three hydrogen-bond acceptors (nitrogen atoms, carbonyl oxygen), resulting in a distinct hydrogen-bonding profile compared to camptothecin analogs. Camptothecin possesses two hydrogen-bond donors (hydroxy) and five hydrogen-bond acceptors (nitrogen, carbonyl oxygens) [1]. This difference translates to an estimated Topological Polar Surface Area (TPSA) of approximately 80-85 Ų for the target compound versus approximately 102-105 Ų for camptothecin and 110-115 Ų for 9-aminocamptothecin, based on structural calculation methods [2]. Reduced TPSA generally correlates with enhanced passive membrane permeability [3]. The diaza framework creates a more balanced donor-acceptor ratio (1:1) compared to camptothecin (1:2.5), altering solvation energetics and partition behavior.

physicochemical properties drug-likeness permeability prediction

Stability Profile Differentiation: Absence of Hydrolytically Labile Lactone Moiety

Camptothecin and its clinically approved analogs (topotecan, irinotecan, belotecan) contain an α-hydroxy-δ-lactone E-ring that undergoes pH-dependent reversible hydrolysis to a carboxylate form, with the closed lactone being the biologically active species [1]. At physiological pH 7.4, the lactone-carboxylate equilibrium strongly favors the inactive carboxylate form (>90% for camptothecin), creating significant pharmacokinetic variability and analytical challenges [2]. The target compound lacks the E-ring lactone entirely; its 18-hydroxy group is integrated directly into the pentacyclic aromatic core rather than being part of a hydrolytically labile ring system . This structural difference eliminates the pH-dependent equilibrium and suggests a stable molecular entity across physiologically relevant pH ranges.

chemical stability formulation science bioanalytical method development

Recommended Application Scenarios for 6-Amino-18-hydroxy-3,10-diazapentacyclo Compound


Molecular Scaffold Library Diversification for Heterocyclic Screening Collections

This compound serves as a structurally distinct pentacyclic scaffold for building diverse screening libraries. Its 3,10-diaza architecture differs from the monoaza camptothecin core, providing a unique three-dimensional pharmacophore for fragment-based drug discovery and high-throughput screening programs. The lower molecular weight (301.3 g/mol) and balanced hydrogen-bond donor/acceptor profile make it suitable for hit-to-lead optimization campaigns targeting protein-protein interaction surfaces or nucleic acid binding sites [1].

Bioanalytical Method Development and Validation Studies Requiring Stable Internal Standards

The absence of the hydrolytically labile lactone moiety makes this compound valuable as a stable internal standard or quality control reference material in bioanalytical LC-MS/MS methods for camptothecin analog quantification. Its consistent signal intensity across pH ranges and long-term solution stability reduce method variability, which is critical for regulated bioanalysis in preclinical and clinical studies [2].

Structure-Activity Relationship (SAR) Studies for DNA-Targeting Heterocycles

The planar pentacyclic aromatic core with strategically positioned amino and hydroxy substituents enables systematic SAR exploration of DNA intercalation, minor groove binding, or topoisomerase interaction. The diaza framework introduces additional nitrogen atoms that may participate in metal coordination or sequence-specific hydrogen bonding, differentiating it from simpler acridine or anthracycline scaffolds [1][2].

Synthetic Methodology Development for Complex Diaza-Polycyclic Systems

This compound provides a challenging synthetic target for developing and benchmarking new methodologies in heterocyclic chemistry. The 3,10-diazapentacyclo framework requires multi-step synthetic sequences involving cyclization, functional group installation, and regioselective transformations, making it valuable for training synthetic chemistry teams and validating novel catalytic methods .

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